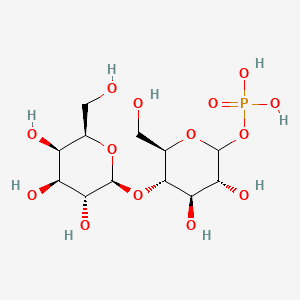

Lactose-1-phosphate

Description

Historical Perspectives on Lactose-1-Phosphate Elucidation in Biochemical Pathways

The discovery and understanding of sugar-phosphates as central intermediates in metabolism have a rich history. Foundational work in the 1920s and 1930s by Carl and Gerty Cori on glycogen (B147801) metabolism led to the identification of glucose-1-phosphate, famously known as the "Cori ester." acs.org This pioneering research established the paradigm that phosphorylation is a critical first step in preparing sugars for metabolic conversion and energy production, preventing the sugar from freely diffusing out of the cell. nih.govmarmara.edu.tr

Following this, the elucidation of the galactose metabolism pathway by Luis Federico Leloir in the 1940s and 1950s was a landmark achievement. nih.govnih.gov The Leloir pathway details the conversion of galactose into glucose-1-phosphate, with gathis compound acting as a key intermediate. mhmedical.compatsnap.comresearchgate.net This pathway is vital in most organisms, including humans, for processing galactose derived from the breakdown of lactose (B1674315). ontosight.ai

While the Leloir pathway clarified the fate of galactose, the specific role of This compound was later identified in the context of lactose metabolism in certain bacteria. Research revealed that some bacteria utilize a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for lactose uptake and metabolism. ontosight.ai In this system, lactose is phosphorylated during its transport into the cell, directly forming this compound. This intermediate is then hydrolyzed by the enzyme phospho-β-galactosidase into glucose-1-phosphate and galactose. ontosight.ai This mechanism differs significantly from the more widely known lac operon system in Escherichia coli, where lactose is first hydrolyzed into glucose and galactose before further metabolism. ontosight.ai The historical investigation into these varied microbial strategies highlighted the diverse evolutionary solutions for carbohydrate utilization.

| Enzyme | Function in Carbohydrate Metabolism |

| Lactase | Hydrolyzes lactose into glucose and galactose in the small intestine of humans. ontosight.ai |

| Lactose Kinase | Phosphorylates lactose to form this compound, a key step in the PTS system in some bacteria. ontosight.ai |

| Phospho-β-galactosidase | Breaks down this compound into glucose-1-phosphate and galactose in certain microorganisms. ontosight.ai |

| Galactokinase | Phosphorylates galactose to yield gathis compound in the first step of the Leloir pathway. mhmedical.comresearchgate.net |

| Gathis compound Uridylyltransferase (GALT) | Catalyzes the conversion of gathis compound to UDP-galactose in the Leloir pathway. nih.govwikidoc.org |

| Phosphorylase | The enzyme discovered by the Coris that catalyzes the formation of glucose-1-phosphate from glycogen. acs.org |

Evolution of Research Paradigms in Carbohydrate Metabolism Intermediates

The study of carbohydrate metabolism has undergone significant paradigm shifts, evolving from descriptive biochemistry to predictive and synthetic biology.

From Pathway Elucidation to Molecular Genetics: Initial research in the early to mid-20th century focused on identifying the sequential enzymatic reactions and intermediates that constitute metabolic pathways. ukrbiochemjournal.org The work of Nobel laureates like the Coris (glycogenolysis) and Leloir (galactose metabolism) exemplifies this era, which laid the biochemical roadmap for understanding how cells process sugars. acs.orgnih.govukrbiochemjournal.org The subsequent era was dominated by molecular biology and genetics. The discovery and detailed analysis of the lac operon in E. coli provided a model for gene regulation in response to a carbohydrate substrate. This shifted the focus to understanding the genetic and regulatory networks controlling metabolic pathways. The identification of genes encoding specific enzymes, such as the GALT gene for gathis compound uridylyltransferase, allowed researchers to link specific clinical conditions like galactosemia to precise molecular defects. nih.govnih.gov

From Observation to Engineering: More recently, the research paradigm has evolved towards metabolic engineering and synthetic biology. Scientists are no longer limited to observing natural pathways but can now modify and create novel ones. A prominent example related to lactose metabolism is the directed evolution of enzymes. Researchers have successfully mutated cellobiose (B7769950) phosphorylase enzymes to create novel lactose phosphorylases. google.comgoogle.com These engineered enzymes can efficiently synthesize α-D-gathis compound from lactose, a cheap and abundant substrate. google.comoup.com This represents a significant shift from relying on ATP-dependent kinases to using phosphorylases for producing valuable sugar-phosphates, which are important building blocks for synthesizing complex glycoconjugates. oup.comnih.gov

Evolutionary and Systems-Level Perspectives: The current research paradigm also incorporates a deep evolutionary perspective. Studies of hyperthermophilic archaea and bacteria, which are among the most ancient life forms, suggest that some metabolic routes, like the Entner-Doudoroff (ED) pathway, may be more ancient than the classical Embden-Meyerhof-Parnas (EMP) pathway of glycolysis. nih.gov This evolutionary viewpoint helps to contextualize why multiple pathways exist for carbohydrate metabolism and how they may have arisen. This systems-level understanding, combining genomics, enzymology, and evolutionary biology, continues to reshape our comprehension of intermediates like this compound and their roles within the complex web of cellular metabolism.

| Era | Dominant Research Paradigm | Key Focus/Example |

| Early-Mid 20th Century | Descriptive Biochemistry | Elucidation of metabolic pathways like glycogenolysis (Cori) and galactose metabolism (Leloir). acs.orgnih.gov |

| Mid-Late 20th Century | Molecular Biology & Genetics | Understanding genetic regulation (lac operon) and linking diseases to specific enzyme defects (GALT and galactosemia). nih.govontosight.ai |

| 21st Century | Metabolic Engineering & Synthetic Biology | Directed evolution of enzymes like lactose phosphorylase to produce valuable compounds from lactose. google.comgoogle.comoup.com |

| Current | Evolutionary & Systems Biology | Investigating the origins of metabolic pathways by studying ancient organisms and integrating multi-omics data. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

20057-11-8 |

|---|---|

Molecular Formula |

C12H23O14P |

Molecular Weight |

422.28 g/mol |

IUPAC Name |

[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C12H23O14P/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12?/m1/s1 |

InChI Key |

VRKQBSISJQUWFI-VLWCUQPCSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)(O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Synthesis of Lactose 1 Phosphate

Mechanisms of Lactose (B1674315) Phosphorylation to Lactose-1-Phosphate

The direct phosphorylation of lactose can be understood through two primary contexts: the action of kinase-like enzymes and the specialized transport systems in bacteria.

In standard metabolic pathways, the phosphorylation of galactose to form gathis compound is a critical step catalyzed by the enzyme galactokinase . wikipedia.orgusmlestrike.com This occurs after lactose has been hydrolyzed. The reaction involves the transfer of a phosphate (B84403) group from ATP to galactose. wikipedia.orgyoutube.com

Reaction Catalyzed by Galactokinase: Galactose + ATP → Gathis compound + ADP taylorandfrancis.com

While a specific "lactose kinase" that directly produces this compound is not a recognized enzyme in major metabolic routes, the enzymatic synthesis of a related compound, alpha-D-gathis compound, directly from lactose has been achieved using engineered enzymes. Researchers have developed novel lactose phosphorylase enzymes capable of synthesizing α-D-Gathis compound from lactose and inorganic phosphate. nih.gov This bio-engineering approach demonstrates a synthetic route that uses lactose as a direct precursor for a galactose phosphate derivative.

In many bacteria, the uptake and phosphorylation of sugars are tightly coupled through the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) . nih.govasm.org This system facilitates the transport of sugars like lactose across the cell membrane and phosphorylates them simultaneously. oup.com

The PTS functions via a phosphoryl-transfer cascade. The phosphoryl group from phosphoenolpyruvate (PEP) is transferred through a series of proteins, including Enzyme I (EI) and the phosphocarrier protein HPr, to a sugar-specific Enzyme II (EII) complex. oup.comasm.org The EII complex is responsible for both translocation and phosphorylation of the incoming sugar. asm.org

For lactose, this process results in the formation of lactose-6-phosphate . nih.gov This phosphorylated disaccharide is then hydrolyzed inside the cell into glucose and galactose-6-phosphate (B1197297) . nih.gov Therefore, while the bacterial PTS phosphorylates lactose directly during uptake, the resulting product is phosphorylated at the 6-position of the glucose residue, not the 1-position of the galactose residue.

| Feature | Kinase-Mediated Phosphorylation (Leloir Pathway) | PTS-Mediated Phosphorylation (Bacterial) |

| Initial Substrate | Galactose (from Lactose hydrolysis) | Lactose |

| Key Enzyme | Galactokinase | Phosphotransferase System (PTS) |

| Phosphate Donor | ATP | Phosphoenolpyruvate (PEP) |

| Initial Product | Gathis compound | Lactose-6-Phosphate |

| Location | Cytoplasm | Cell Membrane (during transport) |

| Organisms | Most organisms, including humans | Bacteria |

Precursor Metabolites and Substrate Specificity for this compound Synthesis

The precursors and the specificity of the enzymes involved are critical for the synthesis of phosphorylated sugar compounds derived from lactose.

In the context of the Leloir pathway , the direct precursors for gathis compound are D-galactose and ATP . wikipedia.orgtaylorandfrancis.com Galactokinase exhibits a high degree of specificity. For instance, galactokinase from S. cerevisiae is highly specific for D-galactose, whereas the E. coli enzyme can also phosphorylate other sugars like 2-deoxy-D-galactose and D-fucose.

For the bacterial PTS , the precursors for the formation of lactose-6-phosphate are extracellular lactose and intracellular phosphoenolpyruvate (PEP) . nih.govoup.com The Enzyme II components of the PTS are highly specific to the sugars they transport and phosphorylate.

In the engineered enzymatic synthesis using a novel lactose phosphorylase , the substrates are lactose and inorganic phosphate . nih.gov This method provides a direct route from the disaccharide to a valuable building block, α-D-Gathis compound. nih.gov

| Synthesis Pathway | Primary Precursors | Key Enzyme | Substrate Specificity |

| Leloir Pathway | D-Galactose, ATP | Galactokinase | High for α-D-galactose. wikipedia.org |

| Bacterial PTS | Lactose, Phosphoenolpyruvate (PEP) | PTS Enzyme II Complex | Specific for lactose and other cognate sugars. oup.com |

| Engineered Phosphorolysis | Lactose, Inorganic Phosphate | Novel Lactose Phosphorylase | Specific for lactose to produce α-D-Gathis compound. nih.gov |

Catabolism and Metabolic Pathways Involving Lactose 1 Phosphate

Enzymatic Hydrolysis of Lactose-1-Phosphate

The initial step in the catabolism of this compound is its enzymatic cleavage. This process is primarily carried out by a specific class of enzymes that recognize the phosphorylated lactose (B1674315) molecule.

In many bacteria, lactose is transported into the cell and phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS), often resulting in lactose-6-phosphate. nih.govnih.gov This is then hydrolyzed by a phospho-β-galactosidase. nih.govnih.gov However, in pathways involving this compound, a phospho-β-galactosidase is also responsible for its cleavage. ontosight.ai This enzyme specifically targets the β-glycosidic bond within the this compound molecule. The activity of phospho-β-galactosidase is essential for releasing the phosphorylated glucose and free galactose moieties. ontosight.ainih.gov In some bacteria, such as certain strains of Lactococcus lactis, enzymes with phospho-β-galactosidase activity are crucial for the hydrolysis of phosphorylated lactose. nih.gov

The enzymatic action of phospho-β-galactosidase on this compound results in the formation of two distinct products: glucose-1-phosphate and galactose. ontosight.ai This cleavage is a critical step that allows the cell to channel these monosaccharides into separate metabolic pathways for further processing. ontosight.ai

Table 1: Products of this compound Hydrolysis

| Substrate | Enzyme | Product 1 | Product 2 |

| This compound | Phospho-β-galactosidase | Glucose-1-Phosphate | Galactose |

Integration of this compound Derived Metabolites into Downstream Pathways

Following the hydrolysis of this compound, the resulting glucose-1-phosphate and galactose are directed into central metabolic pathways. Glucose-1-phosphate can be readily converted to glucose-6-phosphate, a key entry point into glycolysis for energy generation. sketchy.commicrobenotes.com The metabolism of galactose, however, proceeds through a specific pathway known as the Leloir pathway. patsnap.comoup.comliberty.edu

The Leloir pathway is the primary route for the conversion of galactose into a form that can enter glycolysis. liberty.edumhmedical.com This multi-enzyme pathway is essential for organisms utilizing galactose as a carbon source. oup.com

The first committed step of the Leloir pathway is the phosphorylation of galactose. sketchy.compatsnap.com This reaction is catalyzed by the enzyme galactokinase (GALK), which transfers a phosphate (B84403) group from ATP to the C1 position of galactose, yielding gathis compound and ADP. sketchy.comliberty.edutaylorandfrancis.com This phosphorylation traps galactose within the cell and prepares it for the subsequent enzymatic steps. liberty.edu

Reaction: Galactose + ATP → Gathis compound + ADP

The second enzyme in the Leloir pathway, Gathis compound Uridylyltransferase (GALT), plays a central role in the conversion of gathis compound. sketchy.comliberty.edu GALT catalyzes the transfer of a UMP group from UDP-glucose to gathis compound. mhmedical.comwikipedia.org This reaction produces glucose-1-phosphate and UDP-galactose. sketchy.compatsnap.comnih.gov The glucose-1-phosphate can then be isomerized to glucose-6-phosphate and enter glycolysis. sketchy.com The UDP-galactose is subsequently converted back to UDP-glucose by the enzyme UDP-galactose-4-epimerase (GALE), allowing for the continuous processing of gathis compound. sketchy.compatsnap.com A deficiency in GALT activity is the primary cause of classic galactosemia, a serious genetic disorder. liberty.eduwikipedia.org

Table 2: Key Enzymes in the Initial Stages of Galactose Metabolism

| Enzyme | Gene (Human) | Substrates | Products | Metabolic Pathway |

| Galactokinase | GALK1 | Galactose, ATP | Gathis compound, ADP | Leloir Pathway |

| Gathis compound Uridylyltransferase | GALT | Gathis compound, UDP-Glucose | UDP-Galactose, Glucose-1-Phosphate | Leloir Pathway |

Galactose Metabolism via the Leloir Pathway

UDP-Galactose 4'-Epimerase (GALE) Function in Sugar Interconversion

UDP-galactose 4'-epimerase (GALE) is a crucial enzyme that facilitates the interconversion of UDP-galactose and UDP-glucose. wikipedia.orgproteopedia.org This reversible reaction is the final step in the Leloir pathway of galactose metabolism. wikipedia.org Found in a wide range of organisms, from bacteria to mammals, GALE plays a vital role in both the breakdown of dietary galactose and the endogenous synthesis of UDP-galactose. wikipedia.orgnih.govmedchemexpress.com

The enzyme's mechanism involves a three-step process. plos.org Initially, a hydride is transferred from the C4 of the sugar to NAD+, forming a 4-ketopyranose intermediate. wikipedia.orgacs.org This intermediate then rotates within the active site. nih.govrcsb.org Finally, the hydride is transferred back from NADH to the opposite face of the sugar, completing the epimerization. plos.org

In humans, GALE has a broader substrate specificity compared to its bacterial counterparts, as it can also interconvert UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.govrcsb.org This dual functionality highlights its importance in maintaining the balance of UDP-sugars required for the synthesis of glycoproteins and glycolipids. medchemexpress.comnih.govnovoprolabs.com The structural differences, particularly a larger active site in the human enzyme, account for this broader substrate range. nih.govrcsb.org

| Organism/Enzyme Type | Substrates | Products | Reference |

| General (Bacteria, Mammals) | UDP-galactose | UDP-glucose | wikipedia.orgproteopedia.org |

| Human GALE | UDP-N-acetylgalactosamine | UDP-N-acetylglucosamine | nih.govnih.gov |

Entry of Glucose-1-Phosphate into Glycolysis and Glycogen (B147801) Synthesis Pathways

Glucose-1-phosphate (G1P), a product of the Leloir pathway, stands at a metabolic crossroads, capable of entering either glycolysis for energy production or glycogen synthesis for storage. nih.govnih.gov For G1P to enter glycolysis, it must first be converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase. wikipedia.orgsigmaaldrich.comchegg.com This isomerization is a reversible reaction. britannica.comupr.edu G6P is an important intermediate that can then proceed through the glycolytic pathway. nih.gov The phosphorylation of glucose to form G1P and subsequently G6P effectively traps the sugar within the cell, priming it for further metabolism. wikipedia.org

Alternatively, G1P can be channeled into glycogen synthesis. wikipedia.org In this anabolic pathway, G1P reacts with uridine (B1682114) triphosphate (UTP) to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. nih.govlibretexts.orguoanbar.edu.iq UDP-glucose is the activated form of glucose used by glycogen synthase to add glucose units to a growing glycogen chain. wikipedia.orglibretexts.orghmdb.ca This process allows for the efficient storage of excess glucose. wikipedia.org

| Pathway | Starting Molecule | Key Enzyme | End Product (of initial step) | Reference |

| Glycolysis Entry | Glucose-1-Phosphate | Phosphoglucomutase | Glucose-6-Phosphate | wikipedia.orgsigmaaldrich.com |

| Glycogen Synthesis | Glucose-1-Phosphate | UDP-glucose pyrophosphorylase | UDP-glucose | nih.govlibretexts.org |

Alternative Lactose and Galactose Catabolic Pathways in Microorganisms

While the Leloir pathway is a common route for galactose metabolism, many microorganisms have evolved alternative pathways for the breakdown of lactose and galactose. These alternative routes provide metabolic flexibility and allow organisms to thrive in diverse environments.

Phosphotransferase System (PTS) in Lactose Degradation Yielding Lactose 6-Phosphate

In many Gram-positive bacteria, the phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS) is the primary mechanism for lactose uptake and initial degradation. plos.orgnih.gov This system couples the transport of lactose across the cell membrane with its phosphorylation, resulting in the intracellular accumulation of lactose-6-phosphate. nih.govontosight.ai The phosphate group is transferred from PEP. This process is highly efficient as it combines transport and activation in a single step. ontosight.ai Once inside the cell, lactose-6-phosphate is hydrolyzed by the enzyme phospho-β-galactosidase into glucose and galactose-6-phosphate (B1197297). nih.govasm.org

The Tagatose-6-Phosphate Pathway in Microbial Lactose Metabolism

Following the formation of galactose-6-phosphate from the action of the PTS and phospho-β-galactosidase, many bacteria utilize the tagatose-6-phosphate pathway for further catabolism. asm.orgoup.com This pathway is prominent in various lactic acid bacteria and other microorganisms. oup.comresearchgate.net The genes for the enzymes of this pathway are often located on the lac operon. ebi.ac.uk

The key steps in the tagatose-6-phosphate pathway are:

Isomerization: Galactose-6-phosphate is isomerized to tagatose-6-phosphate by the enzyme galactose-6-phosphate isomerase. plos.org

Phosphorylation: Tagatose-6-phosphate is then phosphorylated to tagatose-1,6-bisphosphate by tagatose-6-phosphate kinase, utilizing ATP. plos.orgebi.ac.uk

Cleavage: Finally, tagatose-1,6-bisphosphate aldolase (B8822740) cleaves tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). plos.orgoup.com These two products can then directly enter the glycolytic pathway. oup.com

The use of this pathway for lactose and galactose metabolism has been observed in various bacterial species, including Staphylococcus aureus, Streptococcus mutans, and certain Lactobacillus species. asm.orgoup.comnih.gov

| Enzyme | Substrate | Product | Reference |

| Galactose-6-phosphate isomerase | Galactose-6-phosphate | Tagatose-6-phosphate | plos.org |

| Tagatose-6-phosphate kinase | Tagatose-6-phosphate | Tagatose-1,6-bisphosphate | plos.orgebi.ac.uk |

| Tagatose-1,6-bisphosphate aldolase | Tagatose-1,6-bisphosphate | Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate | plos.orgoup.com |

Oxidoreductive Pathway of Galactose Catabolism and Galactitol Formation

In addition to the Leloir and tagatose-6-phosphate pathways, some fungi and yeasts utilize an oxidoreductive pathway for galactose catabolism. asm.orgnih.gov This pathway involves a series of reduction and oxidation reactions. The first step is the reduction of galactose to galactitol, a sugar alcohol, a reaction catalyzed by an aldose reductase. asm.org This pathway can function in parallel with the Leloir pathway. asm.org Further steps in this pathway can convert galactitol to other intermediates like L-xylo-3-hexulose and eventually D-fructose. nih.gov The presence of this pathway, and the secretion of intermediates like galactitol, can help maintain redox balance within the cell. biorxiv.org

Genetic Regulation and Molecular Biology Pertaining to Lactose 1 Phosphate Metabolism

Identification and Characterization of Gene Clusters Involved in Lactose (B1674315) and Galactose Metabolism (e.g., GAL cluster, LAC cluster)

In many organisms, the genes responsible for the metabolism of specific sugars are organized into clusters, allowing for coordinated regulation.

In yeasts, the assimilation of lactose is a relatively uncommon trait. asm.org Studies in yeasts like Kluyveromyces lactis and Candida intermedia have identified a conserved LAC cluster , which includes the genes LAC12 (lactose permease) and LAC4 (β-galactosidase). asm.orgresearchgate.netnih.gov These genes are responsible for the uptake of lactose into the cell and its subsequent hydrolysis into glucose and galactose. asm.org

For the metabolism of galactose, a product of lactose hydrolysis, a conserved GAL cluster is utilized. asm.orgresearchgate.netnih.gov This cluster typically contains the genes GAL1 (galactokinase), GAL7 (galactose-1-phosphate uridylyltransferase), and GAL10 (UDP-galactose 4-epimerase), which are the core enzymes of the Leloir pathway. asm.org The co-regulation of these genes is crucial to prevent the accumulation of toxic intermediates like gathis compound. asm.org

Interestingly, research on Candida intermedia has revealed a unique "GALLAC" cluster in addition to the conserved GAL and LAC clusters. asm.orgresearchgate.netnih.gov This novel cluster contains a transcriptional activator gene (LAC9), second copies of GAL1 and GAL10, and a gene encoding an aldose reductase. asm.orgresearchgate.netnih.gov The GALLAC cluster has been shown to be essential for the yeast's growth on both lactose and galactose, highlighting a unique evolutionary adaptation for efficient lactose utilization. asm.orgscientificbio.com

Transcriptional and Translational Regulation of this compound Metabolizing Genes

The expression of genes involved in lactose and galactose metabolism is meticulously controlled at both the transcriptional and translational levels, ensuring that the cell can adapt to the availability of different carbon sources.

Lac Operon Regulatory Mechanisms in Prokaryotes (e.g., Escherichia coli)

The lac operon in Escherichia coli is a classic model for understanding prokaryotic gene regulation. ebsco.comwikipedia.org It consists of three structural genes: lacZ, lacY, and lacA, which encode β-galactosidase, lactose permease, and a transacetylase, respectively. ebsco.comjsscacs.edu.in The expression of these genes is controlled by a single promoter and an operator region. khanacademy.org

Regulation of the lac operon is primarily achieved through two key proteins: the Lac repressor (encoded by the lacI gene) and the catabolite activator protein (CAP). khanacademy.org

Negative Control by the Lac Repressor: In the absence of lactose, the Lac repressor protein binds to the operator region, physically blocking RNA polymerase from transcribing the structural genes. khanacademy.orglibretexts.org When lactose is present, a small amount is converted to allolactose, which acts as an inducer. ebsco.comkhanacademy.org Allolactose binds to the Lac repressor, causing a conformational change that prevents it from binding to the operator, thus allowing transcription to proceed. jsscacs.edu.inkhanacademy.org

Positive Control by Catabolite Activator Protein (CAP): E. coli prefers glucose as a carbon source. When glucose levels are low, the intracellular concentration of cyclic AMP (cAMP) increases. ebsco.com cAMP binds to CAP, forming a complex that binds to a specific site near the lac promoter. ebsco.comkhanacademy.org This binding enhances the ability of RNA polymerase to initiate transcription, leading to high levels of lac operon expression, but only when lactose is also available. khanacademy.orglibretexts.org

This dual control mechanism ensures that the lac operon is only expressed when lactose is present and glucose is absent, allowing for efficient utilization of available carbon sources. khanacademy.org

| Regulatory Condition | Lac Repressor | CAP-cAMP Complex | Level of Transcription |

| Glucose present, Lactose absent | Bound to operator | Not bound | No transcription |

| Glucose present, Lactose present | Not bound to operator | Not bound | Low-level transcription |

| Glucose absent, Lactose absent | Bound to operator | Bound to CAP site | No transcription |

| Glucose absent, Lactose present | Not bound to operator | Bound to CAP site | High-level transcription |

GAL Regulon Control Systems in Yeasts (e.g., Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, the genes for galactose metabolism (GAL genes) are regulated by a sophisticated system known as the GAL regulon. nih.govfrontiersin.org This system ensures that the enzymes for galactose utilization are synthesized only when galactose is present and glucose is absent. nih.gov The key players in this regulatory network are the proteins Gal4p, Gal80p, and Gal3p. oup.com

Gal4p: This is a transcriptional activator that binds to upstream activating sequences (UASGAL) of the GAL genes, promoting their transcription. frontiersin.orgplos.org

Gal80p: This is a repressor protein that, in the absence of galactose, binds to Gal4p and masks its activation domain, thereby preventing transcription of the GAL genes. frontiersin.orgnih.gov

Gal3p: This protein acts as a sensor for galactose. oup.com In the presence of galactose, Gal3p binds to it and ATP, and this complex then interacts with Gal80p, causing it to release from Gal4p. asm.org This unmasking of Gal4p's activation domain allows for the transcription of the GAL genes. asm.org

This regulatory circuit, with its positive and negative feedback loops, allows for a rapid and sensitive response to the presence of galactose, while also ensuring that the pathway is repressed when the preferred carbon source, glucose, is available. nih.gov

Regulation of Gathis compound Uridylyltransferase (GALT) Gene Expression in Eukaryotes

The gene encoding gathis compound uridylyltransferase (GALT), a crucial enzyme in the Leloir pathway, exhibits regulatory features characteristic of a "housekeeping" gene, as it is expressed in all tissues. nih.gov However, the levels of GALT mRNA and enzyme activity vary significantly between different organs. nih.gov This differential expression appears to be due to genetic regulation and may explain the organ-specific complications observed in galactosemia, a disorder caused by GALT deficiency. nih.gov

The 5' regulatory regions of both the human and rat GALT genes contain consensus sequences that are typical of housekeeping genes. nih.gov Further research is needed to fully elucidate the specific regulatory mechanisms that lead to the observed differences in organ-specific GALT expression. nih.gov

Impact of Genetic Mutations on this compound Metabolism

Mutations in the genes responsible for metabolizing the products of lactose breakdown can have significant pathological consequences.

GALT Gene Mutations and Impaired Gathis compound Metabolism

Mutations in the GALT gene are the cause of classic galactosemia, an autosomal recessive disorder characterized by the inability to properly metabolize galactose. academicstrive.com This leads to the accumulation of gathis compound and other toxic metabolites, such as galactitol and galactonate. academicstrive.com

A large number of mutations in the human GALT gene have been identified, with the majority being missense mutations that result in amino acid substitutions. nih.gov These mutations can impair enzyme function through various mechanisms, including altered substrate binding and protein misfolding. nih.gov

Some of the most well-studied GALT mutations include:

Q188R: This is a common and severe mutation that leads to a significant reduction in GALT activity. academicstrive.comnih.gov Studies have shown that this mutation is associated with a higher prevalence of cognitive impairment and ovarian insufficiency in individuals with galactosemia. academicstrive.com

N314D: This mutation is often associated with the Duarte variant of galactosemia, which is a milder form of the disorder with reduced but not absent GALT activity. nih.govwikipedia.org

S135L: Another mutation that results in reduced GALT activity. academicstrive.com

The accumulation of gathis compound due to GALT deficiency is thought to be a primary contributor to the pathophysiology of galactosemia, which can include liver disease, neurological damage, and cataracts if not treated with a galactose-restricted diet from birth. academicstrive.comnih.gov

| Mutation | Associated Phenotype | Impact on GALT Activity |

| Q188R | Classic Galactosemia (severe) | Severely reduced |

| N314D | Duarte Galactosemia (milder) | Reduced |

| S135L | Classic Galactosemia | Reduced |

Biochemical Consequences of Gathis compound Accumulation

In classic galactosemia, the deficiency of the enzyme gathis compound uridylyltransferase (GALT) prevents the proper metabolism of galactose, leading to the intracellular accumulation of gathis compound (Gal-1-P). nih.govmedlineplus.govnih.gov This buildup is a primary contributor to the pathophysiology of the disease, triggering a cascade of detrimental biochemical events. liberty.edu The accumulation of Gal-1-P damages tissues and organs, which is responsible for the severe medical issues linked to classic galactosemia. medlineplus.govmedlineplus.gov

One major consequence is the "trapping" or sequestration of inorganic phosphate (B84403). nih.govnih.gov The phosphorylation of galactose to Gal-1-P consumes phosphate, and because Gal-1-P cannot be efficiently metabolized, the phosphate becomes trapped in this form. nih.gov This depletion of the intracellular inorganic phosphate pool can disrupt other essential metabolic processes that rely on available phosphate, such as glycogenolysis, as the enzyme glycogen (B147801) phosphorylase is dependent on it. nih.govnih.gov

Furthermore, elevated levels of Gal-1-P are believed to be a pathogenic agent through the inhibition of several key enzymes involved in carbohydrate metabolism. nih.govscielo.br This interference can disrupt energy production and other critical cellular functions. scielo.br For instance, Gal-1-P competitively inhibits UDP-glucose pyrophosphorylase, an enzyme crucial for the synthesis of UDP-glucose, leading to a deficiency in UDP-hexoses. liberty.edumdpi.comresearchgate.net This not only impairs energy metabolism but also affects the biosynthesis of complex molecules necessary for glycosylation, potentially leading to defects in glycoproteins and glycolipids. scielo.brmdpi.com The accumulation of Gal-1-P, along with other metabolites like galactitol, also contributes to increased oxidative and endoplasmic reticulum (ER) stress. mdpi.comfrontiersin.org

Research has identified several enzymes whose activities are impacted by the accumulation of Gal-1-P.

| Inhibited Enzyme | Metabolic Pathway Affected | Biochemical Consequence | References |

| Phosphoglucomutase | Glycolysis / Glycogenesis | Impaired conversion of glucose-1-phosphate to glucose-6-phosphate. | nih.govscielo.brresearchgate.net |

| Glucose-6-phosphate dehydrogenase | Pentose Phosphate Pathway | Reduced production of NADPH, leading to increased oxidative stress. | nih.govscielo.br |

| UDP-glucose pyrophosphorylase (UGP) | UDP-glucose synthesis | Depletion of UDP-glucose, affecting glycosylation and the Leloir pathway. | liberty.eduscielo.brmdpi.com |

| Glycogen phosphorylase | Glycogenolysis | Impaired breakdown of glycogen for glucose release. | nih.gov |

| Inositol monophosphatase (IMPase) | Inositol synthesis | Disruption of myo-inositol levels, affecting cellular signaling. | liberty.edufrontiersin.org |

The accumulation of Gal-1-P occurs because galactokinase (GALK), the enzyme that produces it, is not inhibited by its product, leading to unchecked synthesis when GALT activity is low. nih.gov While early studies hypothesized that Gal-1-P might directly inhibit glucose uptake or glycolysis, some research has shown no significant changes in glycolytic metabolites despite very high intracellular Gal-1-P concentrations, suggesting other mechanisms of toxicity are more prominent. nih.gov

Biological Roles and Physiological Significance of Lactose 1 Phosphate

Role as a Key Metabolic Intermediate in Cellular Lactose (B1674315) Utilization

Following the hydrolysis of lactose, the resultant galactose is rapidly phosphorylated at the carbon-1 position by the enzyme galactokinase, yielding galactose-1-phosphate. liberty.eduwikipedia.org This phosphorylation reaction is a critical step, as it effectively traps the galactose molecule within the cell, preventing its diffusion across the cell membrane and committing it to further metabolic pathways. youtube.com The formation of gathis compound is the entry point into the Leloir pathway, the primary route for galactose metabolism in a wide range of organisms, from bacteria to humans. wikipedia.org

In the next step of the Leloir pathway, the enzyme gathis compound uridylyltransferase (GALT) catalyzes the reaction of gathis compound with UDP-glucose. wikipedia.org This reaction produces UDP-galactose and glucose-1-phosphate. wikipedia.org Glucose-1-phosphate can then be readily isomerized to glucose-6-phosphate, a central molecule in glycolysis and other major metabolic pathways. taylorandfrancis.com Thus, the generation of gathis compound is an essential step that links lactose consumption to the central energy-yielding pathways of the cell.

Implications for Microbial Physiology and Growth on Lactose Substrates

In many bacteria, the metabolism of lactose and its derivative, gathis compound, is tightly regulated to ensure efficient utilization of available carbon sources. In Escherichia coli, for instance, the presence of lactose (and its metabolite allolactose) induces the expression of the lac operon, which encodes the proteins necessary for lactose transport and metabolism. wikipedia.org The subsequent formation of gathis compound commits the cell to utilizing the galactose moiety of lactose.

Disruptions in the further metabolism of gathis compound can be detrimental to microbial cells. The accumulation of this intermediate has been shown to be toxic in yeast models, leading to growth inhibition. nih.gov This highlights the importance of a coordinated regulation of the enzymes involved in the Leloir pathway for maintaining cellular homeostasis during growth on lactose.

Intermediary Metabolism in Mammalian Systems, Particularly Hepatic Processes

In mammals, the liver is the primary site for the metabolism of galactose derived from dietary lactose. hmdb.ca After its formation, gathis compound is metabolized through the Leloir pathway, as described earlier. The hepatic processes for galactose metabolism are highly efficient in healthy individuals, allowing for the rapid conversion of galactose into glucose metabolites that can be used for energy or stored as glycogen (B147801).

The clinical significance of gathis compound in mammalian systems is most evident in the genetic disorder classic galactosemia. britannica.com This condition is caused by a deficiency in the enzyme gathis compound uridylyltransferase (GALT). wikipedia.org In individuals with classic galactosemia, the inability to efficiently convert gathis compound to UDP-galactose leads to the accumulation of gathis compound in various tissues, including the liver, brain, and kidneys. wikipedia.org This accumulation is a key factor in the pathophysiology of the disease, contributing to liver dysfunction, neurological damage, and other severe symptoms that manifest in newborns upon the introduction of milk into their diet. youtube.combritannica.com

The following table summarizes the levels of gathis compound in red blood cells under different conditions, illustrating the consequences of GALT deficiency.

| Condition | Gathis compound Levels in Red Blood Cells | Physiological State |

| Healthy Individual | Undetectable to very low | Normal metabolism |

| Classic Galactosemia (untreated) | Markedly elevated | Toxic accumulation |

| Classic Galactosemia (on galactose-restricted diet) | Low but often still detectable | Managed condition |

This table provides a generalized representation of gathis compound levels.

Potential Involvement in Cellular Signal Transduction and Metabolic Gene Expression Regulation

While the primary role of gathis compound is as a metabolic intermediate, its accumulation can have broader effects on cellular signaling and gene expression. High levels of gathis compound have been suggested to interfere with other metabolic pathways by inhibiting key enzymes. For example, it has been proposed that gathis compound may inhibit enzymes such as phosphoglucomutase and inositol monophosphatase. liberty.edu Inhibition of these enzymes can disrupt glycolysis, glycogen metabolism, and inositol phosphate (B84403) signaling pathways.

In yeast models of galactosemia, the accumulation of gathis compound has been shown to trigger a cellular stress response. nih.gov This suggests that cells have mechanisms to sense and respond to the buildup of this metabolite. The response may involve alterations in gene expression aimed at mitigating the toxic effects of gathis compound accumulation. While the precise signaling pathways are still under investigation, it is evident that the concentration of this intermediate can have a significant impact on cellular regulation.

Influence of Dietary Lactose on Systemic Phosphate Metabolism

Dietary lactose has been shown to influence the absorption and metabolism of minerals, including phosphate. cambridge.org Studies in rats have demonstrated that the presence of lactose in the diet can enhance the intestinal absorption of phosphate. cambridge.org This effect is thought to be due to lactose's ability to increase the solubility of calcium phosphate in the intestine. pnas.org

The increased absorption of phosphate due to dietary lactose can have systemic effects. Research has shown that a diet containing lactose can lead to higher retention of phosphorus. cambridge.org However, the effect on urinary phosphate excretion can vary depending on the amount of lactose consumed. cambridge.org These findings suggest a complex interplay between dietary lactose and the homeostatic mechanisms that regulate phosphate levels in the body.

The table below presents data from a study on the effect of varying dietary lactose concentrations on phosphate metabolism in rats.

| Dietary Lactose Concentration | Fecal Phosphorus Excretion | Urinary Phosphorus Excretion | Phosphorus Retention |

| Control (0 g/kg) | Baseline | Baseline | Baseline |

| 30 g/kg | Decreased | Decreased | Increased |

| 60 g/kg | Decreased | Decreased | Increased |

| 120 g/kg | Decreased | Increased | Increased |

Data adapted from studies on rats to illustrate the general trends. cambridge.orgcambridge.org

Advanced Research Methodologies and Analytical Approaches for Lactose 1 Phosphate Studies

Development and Application of Enzymatic Assays for Lactose-1-Phosphate and Related Metabolites

Enzymatic assays are fundamental for quantifying the concentration and activity of metabolites like this compound and associated enzymes. These assays often rely on the high specificity of enzymes to target a single molecule within a complex biological sample.

A common strategy involves coupling the reaction of interest to a detectable event, such as the production of NADH, which can be measured spectrophotometrically. For instance, the activity of enzymes involved in galactose metabolism, which is closely related to lactose (B1674315) metabolism, is often measured using such coupled assays. The enzyme gathis compound uridylyltransferase (GALT), which catalyzes the conversion of gathis compound to UDP-galactose, can be assayed by monitoring the subsequent production of NADH. wikidoc.orgmedlineplus.gov

While direct enzymatic assays for this compound are not as commonly described as those for monosaccharide phosphates, the principles remain the same. An assay could be developed using a specific this compound phosphatase, measuring the release of inorganic phosphate (B84403) or the production of lactose. Alternatively, lactose phosphorylase, which can synthesize lactose from α-D-gathis compound and glucose, demonstrates the enzymatic manipulation of related compounds. google.com The reverse reaction, the phosphorolysis of lactose, could theoretically be used to quantify lactose by measuring the consumption of inorganic phosphate or the production of glucose-1-phosphate.

The development of these assays requires careful optimization of reaction conditions, including pH, temperature, and substrate concentrations, to ensure maximal enzyme activity and linearity of the signal. For example, in an assay for GALT activity, maximal activity was achieved at specific concentrations of its substrates, [13C6]-Gal-1-P and UDP-glucose. nih.gov

Table 1: Key Enzymes in Related Metabolic Pathways and Their Assay Principles

| Enzyme | Reaction Catalyzed | Assay Principle |

|---|---|---|

| Gathis compound Uridylyltransferase (GALT) | UDP-glucose + Gathis compound ⇌ Glucose-1-phosphate + UDP-galactose | Coupled enzymatic reaction leading to NADH production, measured by spectrophotometry or fluorescence. wikidoc.orgmedlineplus.govnih.gov |

| Lactose Phosphorylase | Lactose + Phosphate ⇌ α-D-Gathis compound + Glucose | Measurement of lactose concentration by HPLC after stopping the reaction. google.com |

| β-Galactosidase | Lactose → Galactose + Glucose | Coupled enzymatic reaction where the product (glucose or galactose) is measured. d-nb.infoethz.ch |

| Galactokinase (GALK) | Galactose + ATP → Gathis compound + ADP | Measurement of ATP depletion using a bioluminescent assay (luciferase). nih.gov |

Spectrophotometric and Bioluminescent Detection Methods for Metabolic Intermediates

Spectrophotometric and bioluminescent methods are mainstays for the detection and quantification of metabolic intermediates due to their sensitivity and adaptability.

Spectrophotometric Assays: These methods rely on the principle that molecules absorb light at specific wavelengths. When a reaction produces or consumes a chromophore (a light-absorbing substance), the change in absorbance can be measured to determine the reaction rate or the concentration of an analyte. A classic example is the measurement of NADH, which absorbs light at 340 nm, while its oxidized form, NAD+, does not. nih.gov Many enzymatic assays for sugar phosphates are coupled to a dehydrogenase reaction that produces NADH. nih.gov For lactose itself, a spectrophotometric assay has been developed involving a cascade of enzymes: β-galactosidase, glucose oxidase (GOD), and horseradish peroxidase (HRP). ethz.ch The H₂O₂ produced by GOD is used by HRP to oxidize a chromogenic substrate, leading to a colored product that can be quantified. ethz.ch

Bioluminescent Assays: These assays are known for their exceptional sensitivity and are based on light-producing chemical reactions, most famously the luciferase-catalyzed oxidation of luciferin, which is dependent on ATP. nih.gov This system can be used to measure any metabolite that can be linked to the production or consumption of ATP. For example, the activity of galactokinase (GALK) can be determined by measuring the depletion of ATP as it phosphorylates galactose. nih.gov The light output, measured by a luminometer, is directly proportional to the ATP concentration. These assays are particularly useful for analyzing very small samples. d-nb.info

Table 2: Comparison of Detection Methods

| Method | Principle | Advantages | Common Analytes |

|---|---|---|---|

| Spectrophotometry | Measures change in light absorbance by a chromophore. | Widely available instrumentation, well-established protocols. | NADH, colored reaction products. ethz.chnih.gov |

| Bioluminescence | Measures light produced by a chemical reaction (e.g., luciferase). | Extremely high sensitivity, low background. | ATP, and any metabolite linked to ATP turnover. nih.gov |

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Mass spectrometry (MS) has become an indispensable tool in metabolomics for identifying and quantifying a wide range of metabolites, including phosphorylated sugars like this compound. sciex.com MS-based methods offer high sensitivity and specificity, allowing for the comprehensive analysis of metabolic pathways.

Typically, MS is coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.govresearchgate.net LC-MS is particularly powerful for analyzing polar and thermally labile compounds like sugar phosphates. sciex.comoup.com Various LC techniques, such as ion-exchange chromatography (IEC) and hydrophilic interaction liquid chromatography (HILIC), are employed to separate these challenging isomers before they enter the mass spectrometer. oup.comnih.govchromatographyonline.com

In a typical LC-MS/MS experiment for metabolomics:

Metabolites are extracted from cells or tissues.

The extract is injected into the LC system for separation.

The separated metabolites are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.

The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ions.

These ions can be fragmented, and the m/z of the resulting fragment ions are measured (tandem MS or MS/MS), providing structural information and enhancing specificity. nih.gov

This approach has been used to quantify gathis compound in red blood cells to monitor dietary compliance in galactosemia patients. nih.govekb.eg By using stable isotope-labeled internal standards, highly accurate quantification can be achieved. nih.govresearchgate.net Furthermore, metabolomics studies on milk have successfully identified and quantified metabolites in the lactose synthesis pathway, including glucose-1-phosphate and gathis compound, linking them to the energy balance of the animal. acs.orgnih.gov

Computational and In Silico Approaches for Enzyme Structure-Function and Pharmacochaperone Identification

Computational methods provide powerful insights into the molecular world, allowing researchers to study enzyme mechanisms and identify potential therapeutic agents without the need for extensive wet-lab experiments.

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time, providing a detailed view of enzyme dynamics and interactions with substrates or inhibitors. MD simulations have been extensively used to study gathis compound uridylyltransferase (GALT), the enzyme responsible for a key step in galactose metabolism. mdpi.com These studies have helped to understand how pathogenic mutations, such as the common p.Gln188Arg mutation, affect the enzyme's structure, stability, and function. mdpi.comresearchgate.net By simulating the enzyme with and without its substrates (like gathis compound), researchers can probe the catalytic mechanism and the structural changes that occur during the reaction. mdpi.com

Pharmacochaperone Identification: Many genetic diseases, including classic galactosemia, are caused by mutations that lead to protein misfolding and degradation. nih.gov Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize these mutant proteins, restoring their function. nih.govmdpi.com Computational approaches, such as molecular docking, are used to screen large libraries of compounds to identify those that are likely to bind to a target enzyme. mdpi.com For GALT, computational methods have been used to search for putative PCs. mdpi.comnih.gov These studies predict how a small molecule might interact with the enzyme, for instance, by binding at the dimer interface to improve its stability. mdpi.com Promising candidates identified in silico can then be tested experimentally. mdpi.com

In Vitro Studies and Cell Culture Models for Metabolic Pathway Investigation

In vitro studies using purified enzymes and cell culture models are essential for dissecting metabolic pathways and understanding cellular processes in a controlled environment. ontosight.aimdpi.com

Purified Enzyme Studies: Experiments using purified enzymes, such as GALT, allow for the detailed characterization of their kinetic properties (e.g., Kₘ and kₖₐₜ) and reaction mechanisms. researchgate.netnih.gov These studies are crucial for understanding how the enzyme functions at a molecular level and how mutations can impair its activity.

Cell Culture Models: Cell lines provide a more physiologically relevant context for studying metabolism than purified enzymes. They allow researchers to investigate not only enzymatic reactions but also transport processes and regulatory networks.

Caco-2 Cells: This human colon adenocarcinoma cell line is widely used as a model for the intestinal barrier. mdpi.com When grown on permeable supports, Caco-2 cells differentiate to form a monolayer with many characteristics of small intestinal enterocytes, making them suitable for studying the absorption and metabolism of dietary compounds, including sugars and their derivatives. mdpi.comnih.gov

Mammary Epithelial Cells: To study lactose synthesis, primary bovine mammary epithelial cells (BMECs) or cell lines are cultured in a way that induces milk production. sci-hub.se These models have been instrumental in investigating the pathway of lactose synthesis, the transport of glucose into the cell, and the secretion of milk components. sci-hub.seresearchgate.net By culturing these cells on permeable inserts, researchers can create a polarized model that separates the apical (milk-secreting) and basolateral (blood-facing) sides, mimicking the in vivo situation. sci-hub.se

These models are invaluable for testing the effects of genetic mutations, potential drugs (like pharmacochaperones), or different nutrient conditions on specific metabolic pathways. mdpi.comimi-conception.eu

Genetic Engineering and Metabolic Engineering Strategies for Pathway Manipulation

Genetic and metabolic engineering involve the targeted modification of an organism's genetic material to alter its metabolic pathways. mdpi.com These strategies are used both to study the function of specific genes and to develop microorganisms for biotechnological applications, such as the production of biofuels from lactose-containing feedstocks like whey. nih.gov

Gene Knockout and Overexpression: The function of a gene in a metabolic pathway can be investigated by deleting it (knockout) or increasing its expression (overexpression). For example, in the yeast Saccharomyces cerevisiae, which cannot naturally consume lactose, the genes for lactose permease (lacY) and β-galactosidase (lacZ) from E. coli have been introduced to enable lactose metabolism. nih.govresearchgate.net

Pathway Reconstruction: Entire metabolic pathways can be transferred between organisms. The genes of the Leloir pathway for galactose metabolism (GAL1, GAL7, GAL10) from lactose-utilizing yeasts like Kluyveromyces lactis have been cloned into S. cerevisiae to improve its ability to ferment the galactose moiety of lactose. nih.govasm.org

Gene Attenuation: In some cases, completely knocking out a gene can be detrimental. Gene attenuation, which involves reducing rather than eliminating gene expression, allows for a more precise fine-tuning of metabolic flux. mdpi.com This can be achieved using techniques like designing synthetic small RNAs (sRNAs) to target the messenger RNA (mRNA) of a specific gene, thereby reducing the synthesis of the corresponding enzyme. mdpi.com

These engineering strategies are powerful tools for elucidating the roles of enzymes like those involved in this compound metabolism and for optimizing cellular factories for specific purposes. mdpi.com

Biotechnological and Industrial Applications Rooted in Lactose 1 Phosphate Metabolism

Strategies for the Production of Value-Added Compounds from Lactose-Containing Substrates

Lactose (B1674315), primarily sourced from cheese whey, is a key substrate in biorefinery concepts aimed at producing high-value chemicals and biofuels. nih.govnih.govuniroma1.it Fermentation and enzymatic conversion are the principal strategies for transforming lactose into a diverse portfolio of products. These processes can significantly reduce the high organic load of dairy waste, mitigating its environmental impact while creating new revenue streams. nih.govacs.org

Microbial fermentation of lactose can yield a range of commercially important compounds. researchgate.netdelveinsight.com For instance, lactic acid bacteria (LAB) are widely used to convert lactose into lactic acid, a key ingredient in food preservation and production. delveinsight.comscirp.org Other value-added products derived from lactose fermentation include biofuels like ethanol (B145695), organic acids, and biopolymers. uniroma1.itbibliotekanauki.pl A notable example is the production of tagatose, a low-calorie sweetener, which can be produced from the galactose moiety of lactose. youtube.com

Enzymatic processes also play a crucial role in valorizing lactose. The enzymatic synthesis of galactooligosaccharides (GOS), which are non-digestible prebiotics, is achieved through the transgalactosylation action of the β-galactosidase enzyme on lactose. nih.gov Similarly, lactulose, another valuable prebiotic and pharmaceutical agent, can be synthesized from lactose. acs.org Recent research has focused on developing cascade catalytic systems, combining multiple enzymes to improve the yield and purity of these value-added compounds from lactose-rich substrates like whey. acs.org

| Value-Added Compound | Production Strategy | Key Microorganism/Enzyme | Substrate | Reference |

|---|---|---|---|---|

| Lactic Acid | Fermentation | Lactic Acid Bacteria (e.g., Lactobacillus sp.) | Lactose / Whey | delveinsight.comscirp.org |

| Ethanol | Fermentation | Engineered Saccharomyces cerevisiae, Kluyveromyces marxianus | Lactose / Whey Permeate | nih.govd-nb.info |

| Galactooligosaccharides (GOS) | Enzymatic Synthesis (Transgalactosylation) | β-galactosidase | Lactose / Whey | nih.gov |

| Lactulose | Enzymatic Synthesis / Isomerization | Cellobiose (B7769950) 2-epimerase, β-galactosidase | Lactose / Whey | acs.org |

| Tagatose | Catalytic Hydrolysis & Chemo-isomerization | Catalytic Process | Lactose / Whey | youtube.com |

| Human Milk Oligosaccharides (HMOs) | Fermentation (Engineered Microbes) | Engineered Escherichia coli | Glycerol and Lactose | researchgate.netacs.orgacs.org |

Engineering Microbial Strains for Enhanced Lactose Utilization and Fermentation Efficiency

Many industrially robust microorganisms, such as the yeast Saccharomyces cerevisiae, are naturally unable to metabolize lactose. nih.gov This limitation has spurred the development of metabolic engineering strategies to create strains capable of efficiently fermenting lactose-rich feedstocks like whey. nih.govresearchgate.net These efforts fall under the category of extending the substrate range of industrial microbes. nih.gov

A primary approach involves introducing heterologous genes for lactose metabolism into the target organism. For S. cerevisiae, this has been achieved by expressing the LAC12 (lactose permease) and LAC4 (β-galactosidase) genes from the lactose-fermenting yeast Kluyveromyces lactis. nih.govnih.gov This allows the engineered yeast to transport lactose into the cell and hydrolyze it into glucose and galactose, which can then enter glycolysis. nih.gov Further improvements have been made through evolutionary engineering, where strains are adapted over long periods to grow on lactose, resulting in significantly faster fermentation rates and higher ethanol yields. oup.com For example, an evolved recombinant S. cerevisiae strain, T1-E, was able to ferment 150 g/L of lactose to produce up to 8% (v/v) ethanol. nih.gov

In bacteria, Escherichia coli is a common target for engineering due to its well-understood genetics. delveinsight.com To channel lactose towards the production of specific high-value compounds like human milk oligosaccharides (HMOs), native lactose catabolism is often blocked. acs.orgnih.gov For instance, to produce 3-fucosyllactose (B594375) (3-FL), the lacZ gene, which encodes the β-galactosidase responsible for breaking down lactose, is inactivated. nih.gov This prevents the cell from consuming lactose as a primary carbon source and instead redirects it to be a substrate for the engineered pathway. acs.orgnih.gov Further enhancements include overexpressing lactose transporters like LacY to increase substrate uptake, leading to substantial increases in product titers. acs.org

| Organism | Engineering Strategy | Target Product | Key Improvement/Result | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Expression of K. lactis LAC12 (permease) and LAC4 (β-galactosidase) genes. | Ethanol | Enabled fermentation of lactose from whey to produce ethanol. | nih.govnih.gov |

| Saccharomyces cerevisiae | Evolutionary engineering of a lactose-consuming recombinant strain. | Ethanol | Fermented 150 g/L lactose, producing 8% (v/v) ethanol. | nih.gov |

| Escherichia coli | Inactivation of lacZ (β-galactosidase) to prevent lactose consumption. | 3-Fucosyllactose (3-FL), Lacto-N-fucopentaose I (LNFP I) | Effectively suppressed lactose hydrolysis, redirecting it to HMO synthesis. Strain produced 46.2 g/L of LNT II. | researchgate.netacs.orgnih.gov |

| Escherichia coli | Overexpression of lactose permease (lacY). | 3-Fucosyllactose (3-FL) | Improved lactose transport and increased product titer. | acs.org |

| Lactococcus lactis | Deletion of lactate (B86563) dehydrogenase (ldh), phosphotransacetylase (pta), and alcohol dehydrogenase (adhE) genes; introduction of lactose catabolism. | Ethanol | Generated a strain producing ethanol as its sole fermentation product from lactose, achieving a titer of 41 g/L. | d-nb.info |

Applications in Dairy Fermentation Technologies and Food Science

The metabolism of lactose is fundamental to the production of fermented dairy products like cheese and yogurt. scirp.orgfoodandnutritionjournal.org Lactic acid bacteria (LAB) are the primary agents in these fermentations, converting lactose into lactic acid. foodandnutritionjournal.orgmdpi.com This acidification process is crucial for the coagulation of milk proteins (casein) to form the gel structure of yogurt and the curd of cheese, while also inhibiting the growth of spoilage organisms. foodandnutritionjournal.orgmdpi.com

LAB utilize two main pathways for lactose catabolism: the Leloir pathway and the Tagatose-6-Phosphate (T6P) pathway. aimspress.com

Tagatose-6-Phosphate Pathway: In many LAB, such as Lactococcus lactis, lactose is transported into the cell via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), which simultaneously phosphorylates it to lactose-6-phosphate. This intermediate is then hydrolyzed by the enzyme phospho-β-galactosidase into glucose and galactose-6-phosphate (B1197297) (Gal6P). The Gal6P is subsequently metabolized through the T6P pathway. ontosight.ai This pathway is significant for its efficiency in lactose degradation in many starter cultures. ontosight.aitandfonline.com

Leloir Pathway: Other LAB transport lactose via a permease and then hydrolyze it intracellularly with β-galactosidase to yield glucose and galactose. The resulting galactose enters the Leloir pathway to be converted into glucose-1-phosphate. aimspress.com

The specific pathway used influences the final products and characteristics of the fermented food. For example, some starter cultures like Streptococcus thermophilus primarily metabolize the glucose moiety, releasing galactose into the medium. nih.gov This can be undesirable in some products. Consequently, there is interest in using adjunct cultures, such as strains from the Lactobacillus casei group, which possess an efficient T6P pathway and can effectively consume this residual galactose, preventing its accumulation. nih.govoup.com The metabolic activities of LAB, including proteolysis and lipolysis alongside lactose fermentation, generate a complex mixture of volatile compounds like acetic acid, diacetyl, and acetaldehyde, which are essential for the characteristic flavor and aroma of cheese and yogurt. aimspress.comfrontiersin.org

Development of Novel Enzymes for Industrial Processes, Including Engineered Lactose Phosphorylase Mutants

The development of novel and engineered enzymes is a key frontier for expanding the industrial applications of lactose. A significant area of research is the creation of a true lactose phosphorylase (LP), an enzyme capable of producing α-D-galactose-1-phosphate (αGal1P) directly from lactose and inorganic phosphate (B84403). oup.comresearchgate.net αGal1P is a valuable intermediate for the synthesis of complex carbohydrates and glycoconjugates, as it is a precursor for nucleotide sugars used by glycosyltransferases. ontosight.aigoogle.com

In one study, a clone with six amino acid mutations was first identified from a randomized library. oup.com By eliminating negative mutations and combining the beneficial ones, a variant with two substitutions (T508A/N667T) was created that showed significantly higher LP activity. oup.com Further optimization through saturation mutagenesis at these sites led to the T508I/N667A mutant, which exhibited a 7.5-fold higher specific activity on lactose compared to the wild-type enzyme. oup.com This enhanced activity was attributed to a higher catalytic rate (kcat). oup.com These engineered enzymes represent a cost-effective alternative to ATP-dependent kinases for producing sugar-1-phosphates, as they use inexpensive inorganic phosphate. oup.comtandfonline.com

| Parent Enzyme | Source Organism | Engineering Method | Key Mutation(s) | Improvement in Lactose Phosphorylase Activity | Reference |

|---|---|---|---|---|---|

| Cellobiose Phosphorylase (CP) | Cellulomonas uda | Directed Evolution (Random Mutagenesis) | LP1 (Six mutations) | Increased LP activity detected vs. wild-type. | researchgate.netoup.com |

| Cellobiose Phosphorylase (CP) | Cellulomonas uda | Site-Directed Mutagenesis | T508A / N667T | Ten-fold increase over wild-type; more active than parent LP1 mutant. | google.comoup.com |

| Cellobiose Phosphorylase (CP) | Cellulomonas uda | Saturation Mutagenesis | T508I / N667A | 7.5 times higher specific activity on lactose than wild-type. | oup.com |

| Cellobiose Phosphorylase (CP) | Cellvibrio gilvus | Site-Directed Mutagenesis | T508I / N667A | Minor increase, but activity remained significantly lower than engineered C. uda variants. | google.com |

Q & A

Q. Example Table: Comparison of Detection Methods

| Method | Sensitivity (μM) | Specificity | Throughput | Reference |

|---|---|---|---|---|

| Folin-Ciocalteu | 10–100 | Moderate | Low | |

| Malachite Green | 1–10 | High | Medium | |

| LC-MS | 0.1–1 | Very High | High |

Basic: What is the metabolic role of this compound in lactose intolerance studies?

Methodological Answer:

this compound is a transient intermediate in lactose catabolism, formed by β-galactosidase activity. In lactase non-persistent individuals, its accumulation in enterocytes disrupts osmotic balance, leading to gastrointestinal symptoms. Researchers use intestinal organoids or Caco-2 cell models to study this pathway. Quantifying this compound via LC-MS in biopsy samples or cell lysates helps correlate its levels with lactase activity and genetic markers (e.g., LCT gene polymorphisms) .

Advanced: How can researchers optimize experimental conditions to isolate this compound from biological samples?

Methodological Answer:

Isolation requires:

- Sample Stabilization: Immediate freezing in liquid nitrogen to prevent enzymatic degradation.

- Extraction Buffers: Use of chelating agents (e.g., EDTA) to inhibit phosphatases and proteases.

- Chromatography: Anion-exchange chromatography (e.g., DEAE-Sephadex) at pH 7.5–8.0 for selective binding.

- Validation: Spiking with isotopically labeled this compound (e.g., ¹³C-glucose derivatives) to assess recovery rates .

Key Challenges:

- Low abundance in vivo requires enrichment steps.

- Co-elution with structurally similar metabolites (e.g., glucose-1-phosphate) necessitates tandem MS/MS for differentiation .

Advanced: How do researchers resolve contradictions in kinetic data for this compound metabolism across studies?

Methodological Answer:

Contradictions often arise from:

- Enzyme Source Variability: Recombinant vs. tissue-extracted enzymes exhibit differing kinetics.

- Assay Conditions: pH, temperature, and cofactor concentrations (e.g., Mg²⁺) must be standardized.

Strategies:

Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables .

In Silico Modeling: Molecular dynamics simulations to predict enzyme-substrate interactions under varying conditions .

Reproducibility Checks: Replicate experiments using protocols from conflicting studies to isolate methodological discrepancies .

Advanced: What in vitro models are used to study this compound’s role in metabolic disorders?

Methodological Answer:

- HepG2 Cells: To investigate this compound’s impact on gluconeogenesis and insulin signaling.

- Lactobacillus Co-Cultures: For studying microbial metabolism of this compound in gut microbiota interactions.

- CRISPR-Cas9 Knockout Models: To silence GALK1 (galactokinase) and study compensatory pathways in galactosemia .

Data Interpretation:

- RNA-seq and metabolomics integrate transcriptional regulation with metabolite flux.

- PICOT Framework: Ensures alignment of experimental design with clinical relevance (Population: LCT mutants; Intervention: enzyme inhibitors; Comparison: wild-type; Outcome: metabolite accumulation; Timeframe: acute vs. chronic exposure) .

Advanced: How can researchers design studies to investigate this compound’s regulatory role in glycosylation pathways?

Methodological Answer:

Hypothesis-Driven Design: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, e.g., “Does this compound modulate N-linked glycosylation in hepatic cells?” .

Experimental Workflow:

- Pulse-Chase Experiments: Track ¹⁴C-labeled this compound incorporation into glycoproteins.

- Glycomic Profiling: MALDI-TOF MS to compare glycan structures in treated vs. control cells.

Statistical Rigor: Power analysis to determine sample size; ANCOVA to control for confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.